1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 1-position and an aldehyde group at the 5-position further defines its structure.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a member of the pyrazolo[3,4-b]pyridines group of heterocyclic compounds . These compounds have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine . .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines have been used in the design of small molecule inhibitors targeting pd-1/pd-l1 interactions, a promising approach in tumor immunotherapy .
Biochemical Pathways
Given the structural similarity to purine bases, it’s plausible that these compounds may interact with biochemical pathways involving purine metabolism or signaling .
Result of Action
Related pyrazolo[3,4-b]pyridine compounds have shown significant inhibitory activity in certain contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by subsequent functional group transformations . Another approach includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with appropriate reagents to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and aldehyde groups but shares the core structure.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric form.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the aldehyde group
Uniqueness: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable target for research and development .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLWVNFWHGYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C=O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340062-44-3 |
Source
|
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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